molecular formula C16H15NO3 B5886002 N-Phenethyl-phthalamic acid

N-Phenethyl-phthalamic acid

Cat. No.: B5886002
M. Wt: 269.29 g/mol
InChI Key: XVQUUVCOFZFTDA-UHFFFAOYSA-N
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Description

N-Phenethyl-phthalamic acid is a chemical compound known for its biological activity as a plant growth regulator. It is used to enhance the transport of nutrients within plants, promote chlorophyll synthesis, and improve plant resistance to stress. This compound is particularly effective in promoting flowering and fruit set in various crops, making it a valuable tool in agricultural practices .

Preparation Methods

Synthetic Routes and Reaction Conditions

N-Phenethyl-phthalamic acid can be synthesized through the reaction of phthalic anhydride with phenethylamine. The reaction typically involves heating phthalic anhydride with phenethylamine in the presence of a suitable solvent, such as acetic acid, to yield the desired product. The reaction conditions, including temperature and reaction time, are optimized to achieve high yields and purity of the compound .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is scaled up to accommodate higher volumes, and additional purification steps, such as recrystallization or chromatography, may be employed to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

N-Phenethyl-phthalamic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert this compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phthalic acid derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

N-Phenethyl-phthalamic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-Phenethyl-phthalamic acid involves its interaction with plant hormones and signaling pathways. It enhances the transport of nutrients to growth points, promotes chlorophyll synthesis, and improves plant resistance to stress. The compound acts synergistically with auxins, a class of plant hormones, to regulate various physiological processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Phenethyl-phthalamic acid is unique due to its specific phenethyl group, which imparts distinct biological activities compared to other phthalamic acid derivatives. Its ability to enhance nutrient transport and promote flowering and fruit set makes it particularly valuable in agricultural practices .

Properties

IUPAC Name

2-(2-phenylethylcarbamoyl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO3/c18-15(13-8-4-5-9-14(13)16(19)20)17-11-10-12-6-2-1-3-7-12/h1-9H,10-11H2,(H,17,18)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVQUUVCOFZFTDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCNC(=O)C2=CC=CC=C2C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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